molecular formula C21H19F3N4O2 B12275443 N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide

N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B12275443
M. Wt: 416.4 g/mol
InChI Key: PQVPQLIRYQERRM-UHFFFAOYSA-N
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Description

N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a pyrazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide: Unique due to its specific structural features.

    1-(1H-pyrazol-4-yl)ethanone: Similar pyrazole ring but different functional groups.

    tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: Contains a pyrazole ring and is used in the synthesis of ceftolozane.

Uniqueness

The uniqueness of N’-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide lies in its combination of a pyrazole ring and a trifluoromethyl group, which imparts specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C21H19F3N4O2

Molecular Weight

416.4 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide

InChI

InChI=1S/C21H19F3N4O2/c1-28-13-16(12-26-28)15-8-6-14(7-9-15)10-11-25-19(29)20(30)27-18-5-3-2-4-17(18)21(22,23)24/h2-9,12-13H,10-11H2,1H3,(H,25,29)(H,27,30)

InChI Key

PQVPQLIRYQERRM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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